N-(n-Propyl)-phenothiazine

Catalog No.
S1521058
CAS No.
15375-48-1
M.F
C15H15NS
M. Wt
241.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(n-Propyl)-phenothiazine

CAS Number

15375-48-1

Product Name

N-(n-Propyl)-phenothiazine

IUPAC Name

10-propylphenothiazine

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

InChI

InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3

InChI Key

LNXZDZDPYBPHAM-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C31

Synonyms

N-(n-Propyl)-phenothiazine

Canonical SMILES

CCCN1C2=CC=CC=C2SC3=CC=CC=C31
  • Availability in Chemical Databases

    N-(n-Propyl)-phenothiazine is listed in various chemical databases such as PubChem [] and the NIST WebBook [], which provide basic information on its structure, properties, and identification codes. However, these resources do not mention any specific research applications.

  • Limited Literature Search

    A search of scientific literature databases using N-(n-Propyl)-phenothiazine as a search term yielded no significant results related to its application in scientific research.

N-(n-Propyl)-phenothiazine is a chemical compound with the molecular formula C₁₅H₁₅NS. It belongs to the phenothiazine class, which is characterized by a three-ring structure containing sulfur and nitrogen atoms. This compound features a propyl side chain attached to the nitrogen atom of the phenothiazine moiety, enhancing its lipophilicity and potentially influencing its biological activity. The compound is notable for its application in medicinal chemistry, particularly in the development of drugs with antipsychotic and anticancer properties.

Typical of phenothiazine derivatives:

  • Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfoxides or sulfones. This transformation can affect its pharmacological properties.
  • Substitution Reactions: The aromatic rings in N-(n-Propyl)-phenothiazine are susceptible to electrophilic substitution, allowing for the introduction of various substituents that can modify its biological activity .
  • Nucleophilic Displacement: The presence of halogen substituents can facilitate nucleophilic displacement reactions, where nucleophiles attack the carbon bonded to the halogen, resulting in new derivatives .

N-(n-Propyl)-phenothiazine exhibits significant biological activities, particularly in pharmacology:

  • Antipsychotic Effects: Like other phenothiazines, this compound has been studied for its potential use as an antipsychotic agent due to its ability to antagonize dopamine receptors .
  • Anticancer Activity: Research indicates that phenothiazine derivatives, including N-(n-Propyl)-phenothiazine, may possess anticancer properties by inducing apoptosis in cancer cells. This effect is believed to be mediated through interactions with tubulin and disruption of the cell cycle .
  • Antimicrobial Properties: Some studies suggest that phenothiazine compounds can exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

The synthesis of N-(n-Propyl)-phenothiazine typically involves several steps:

  • Formation of Phenothiazine: The initial step often involves the condensation of diphenylamine with sulfur and an appropriate alkyl halide under heating conditions.
  • Alkylation: The introduction of the n-propyl group can be achieved through alkylation reactions using n-propyl bromide or iodide in the presence of a base such as sodium hydride or potassium carbonate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-(n-Propyl)-phenothiazine .

N-(n-Propyl)-phenothiazine has several applications across different fields:

  • Pharmaceuticals: It is primarily investigated for its potential use in treating psychiatric disorders and certain types of cancer.
  • Dyes and Pigments: Due to its structural properties, it can also be utilized in the production of dyes and pigments in various industrial applications .
  • Research: This compound serves as a model compound in studies investigating the structure-activity relationship of phenothiazines and their derivatives.

Studies on N-(n-Propyl)-phenothiazine have focused on its interactions with biological targets:

  • Receptor Binding Studies: Research has shown that this compound interacts with dopamine receptors, influencing neurotransmitter activity and demonstrating potential antipsychotic effects.
  • Cellular Mechanisms: Investigations into its anticancer properties have revealed that it may induce apoptosis through mitochondrial pathways and affect cell cycle regulation by interacting with microtubules .

N-(n-Propyl)-phenothiazine shares structural similarities with several other compounds within the phenothiazine family. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
PhenothiazineBasic structure without alkyl substitutionFoundational compound for many derivatives
ChlorpromazineContains a chlorinated aromatic ringKnown for strong antipsychotic effects
ThioridazineContains a thioether groupExhibits sedative properties; used in psychiatric treatment
ProchlorperazineContains a chlorine atomEffective antiemetic; used for severe nausea

N-(n-Propyl)-phenothiazine's unique propyl substitution enhances its lipophilicity compared to other derivatives, potentially affecting its pharmacokinetics and biological activity.

Early Studies on Phenothiazine N-Substitution

The foundation of phenothiazine N-substitution research traces back to the late 19th century when Heinrich August Bernthsen first synthesized phenothiazine in 1883 by fusing diphenylamine with sulfur [6] [20] [23]. This groundbreaking synthesis established the basic tricyclic structure that would become the cornerstone for subsequent derivative development. The early recognition of phenothiazine's potential came through Heinrich Caro's synthesis of methylene blue in 1876 at BASF, which represented the first phenothiazine derivative with practical applications [17] [18] [22].

The systematic exploration of N-substitution began in earnest during the 1940s when Paul Charpentier and his team at Rhône-Poulenc Laboratories in Paris initiated comprehensive studies on phenothiazine derivatives [21] [24] [25]. These early investigations focused primarily on exploiting the antihistamine properties of N-substituted compounds for preoperative medication applications [28]. The research methodology involved introducing various substituents to the thiazine nitrogen atom to modify the pharmacological properties of the parent compound [10] [16].

Clinical use of N-substituted phenothiazines as antihistaminics emerged in the 1940s, followed by their application as sedatives and antipsychotics in the 1950s [9]. The structural modifications of the phenothiazine system were carried out by introducing various types of substituents to the thiazine nitrogen atom, and researchers also explored the replacement of benzene rings with nitrogen heterocycles [10]. These early studies demonstrated that N-substitution could dramatically alter the biological activity and therapeutic potential of phenothiazine derivatives [16].

The development of promethazine in 1946 marked a significant milestone in N-substitution research, as it was the first phenothiazine derivative to show substantial antihistamine activity with minimal antimalarial effects [21] [25]. This discovery prompted further systematic exploration of N-alkyl substitution patterns, leading to the recognition that specific chain lengths and substituent types could confer distinct pharmacological profiles [11] [32].

Development Timeline of N-Propyl Derivatives

The development of N-propyl phenothiazine derivatives represents a specific branch of the broader N-substitution research program that emerged during the mid-20th century. The systematic investigation of propyl chain substitution was part of the comprehensive structure-activity relationship studies conducted by pharmaceutical researchers seeking to optimize the therapeutic potential of phenothiazine compounds [11] [29].

YearDevelopmentResearch FocusKey Findings
1940sInitial N-substitution studiesAntihistamine applicationsEstablishment of N-substitution methodology [21] [25]
1950sSystematic alkyl chain explorationAntipsychotic developmentRecognition of chain length importance [29] [32]
1960sPropyl derivative synthesisStructure-activity relationshipsOptimization of propyl chain substitution [11] [30]
1970s-1980sMetabolic pathway studiesPharmacokinetic researchUnderstanding of N-propyl metabolism [41] [44]
1990s-2000sBroader application researchAntimicrobial investigationsExpansion beyond psychiatric applications [12] [16]
2010s-PresentModern synthetic approachesMultidisciplinary researchAdvanced characterization methods [26] [33]

The specific compound N-(n-Propyl)-phenothiazine, bearing the Chemical Abstracts Service registry number 15375-48-1, emerged from these systematic studies as researchers investigated the effects of straight-chain alkyl substituents [1] [8]. The molecular formula C₁₅H₁₅NS reflects the addition of a three-carbon propyl group to the nitrogen atom of the phenothiazine backbone [1] [8]. This particular derivative was synthesized as part of the broader exploration of N-alkyl phenothiazine compounds during the height of psychopharmacological research [29] [32].

Research conducted during the 1960s demonstrated that phenothiazine derivatives with N-propyl substitution exhibited distinct pharmacological profiles compared to other alkyl chain lengths [30] [32]. The three-carbon chain between the nitrogen atom and the terminal carbon was found to be particularly significant for certain biological activities, leading to continued interest in this specific substitution pattern [11] [29].

The development timeline also reflects the evolution of synthetic methodologies, with early preparations using basic alkylation reactions under harsh conditions, while modern approaches employ more sophisticated techniques for achieving higher yields and purity [30] [36]. Contemporary synthetic strategies for N-propyl phenothiazine derivatives have been refined to utilize milder reaction conditions and improved purification methods [33] [34].

Historical Shift from Psychiatric to Broader Research Applications

The historical trajectory of phenothiazine research, including N-propyl derivatives, demonstrates a remarkable evolution from psychiatric-focused investigations to diverse multidisciplinary applications [9] [16] [42]. This transition reflects both the maturation of psychopharmacology as a field and the recognition of phenothiazines' broader biological potential [25] [40].

Initially, the phenothiazine development program at Rhône-Poulenc was primarily focused on preoperative technique applications, with psychiatric uses being considered only as an afterthought [28]. The revolutionary impact of chlorpromazine in the 1950s established phenothiazines as the first generation of antipsychotic medications, dominating research efforts for several decades [21] [28] [32]. During this period, N-propyl and other alkyl derivatives were primarily evaluated for their potential psychiatric applications [29] [32].

The transition began in the 1980s and 1990s when researchers started recognizing the broader therapeutic potential of phenothiazine derivatives [38] [42]. This shift was driven by several factors, including the development of newer antipsychotic agents that reduced the focus on traditional phenothiazines for psychiatric applications, and the discovery of novel biological activities that extended beyond neuropharmacology [40] [42].

Traditional N-alkylation of phenothiazine represents the most established and widely studied synthetic route for preparing N-(n-Propyl)-phenothiazine. These methods rely on nucleophilic substitution reactions where phenothiazine acts as a nucleophile, attacking electrophilic alkylating agents in the presence of appropriate bases.

Base-Mediated Synthesis Routes

Base-mediated synthesis represents the cornerstone of traditional N-alkylation approaches, utilizing various basic conditions to deprotonate the phenothiazine nitrogen atom and facilitate nucleophilic attack on the alkylating agent [1]. The choice of base significantly influences reaction kinetics, yield, and selectivity.

Sodium hydride (NaH) in dimethylformamide (DMF) has emerged as one of the most effective base-solvent combinations for N-alkylation reactions. This system provides mild reaction conditions (0-25°C) while achieving high yields (70-85%) within 2-8 hours [2]. The reaction proceeds through initial deprotonation of phenothiazine to form the sodium phenothiazinide intermediate, which subsequently undergoes nucleophilic substitution with n-propyl halides. The success of this method stems from the strong basicity of sodium hydride and the excellent solvating properties of DMF for both ionic intermediates and organic substrates.

Potassium carbonate (K2CO3) represents a milder alternative base system, particularly valuable for substrates sensitive to strong bases. When employed in DMF or acetone, K2CO3 provides moderate yields (60-75%) under elevated temperatures (25-60°C) over extended reaction periods (4-12 hours) [2]. The weaker basicity of K2CO3 compared to NaH necessitates higher temperatures and longer reaction times, but offers advantages in terms of substrate compatibility and reduced side reactions.

Sodium amide (NaNH2) in toluene constitutes the most traditional approach, historically employed for phenothiazine N-alkylation. This system requires harsh conditions (110-120°C, 6-24 hours) and typically yields moderate results (40-60%) [2]. Despite its limitations, NaNH2 remains valuable for substrates requiring complete conversion, as the strong basicity ensures efficient deprotonation even under challenging conditions.

Potassium tert-butoxide (KOt-Bu) in dimethylsulfoxide (DMSO) has gained recognition as a highly efficient base system, combining the advantages of strong basicity with excellent solvent properties. This combination achieves high yields (75-90%) under mild conditions (25-60°C, 1-4 hours) [2]. The superior performance stems from the combination of KOt-Bu's strong basicity and DMSO's exceptional ability to stabilize ionic intermediates and facilitate nucleophilic substitution reactions.

Alkylation with n-Propyl Halides

The selection of appropriate n-propyl halides is critical for achieving efficient N-alkylation of phenothiazine. The reactivity order follows the expected trend: n-propyl iodide > n-propyl bromide > n-propyl chloride, based on the leaving group ability of the halide ions [3] [4].

n-Propyl bromide represents the most commonly employed alkylating agent, offering an optimal balance between reactivity and availability. The compound readily undergoes nucleophilic substitution with phenothiazinide anions, typically providing yields of 70-85% under standard conditions [3]. The reaction proceeds through a classical SN2 mechanism, with the nucleophilic nitrogen atom attacking the carbon bearing the bromine atom, resulting in bromide elimination and C-N bond formation.

n-Propyl iodide, while more reactive than the bromide analog, is generally more expensive and less stable. However, it can be advantageous for difficult substrates or when reaction conditions must be kept mild. The enhanced reactivity of the iodide often permits lower reaction temperatures and shorter reaction times, potentially reducing unwanted side reactions [4].

n-Propyl chloride, though the least reactive of the three halides, finds utility in specialized applications where milder conditions are required. The reduced reactivity necessitates more forcing conditions (elevated temperatures, longer reaction times, or stronger bases) but can be advantageous for substrates prone to decomposition under harsher conditions [3].

The mechanism of N-alkylation with propyl halides involves several key steps. Initially, the phenothiazine substrate undergoes deprotonation by the base to form the corresponding phenothiazinide anion. This negatively charged intermediate then attacks the electrophilic carbon of the n-propyl halide in a concerted SN2 process, leading to simultaneous C-N bond formation and halide elimination. The reaction is typically irreversible under the employed conditions, driving the equilibrium toward product formation [1] [2].

Alternative N-Propionyl Formation and Reduction

An alternative synthetic strategy involves the initial formation of N-propionyl phenothiazine derivatives followed by reduction to yield the desired N-propyl products. This two-step approach offers advantages in terms of substrate compatibility and reaction selectivity, particularly for sensitive phenothiazine derivatives [1].

The acylation step typically employs propionyl chloride or propionic anhydride as the acylating agent in the presence of a base such as triethylamine or pyridine. The reaction proceeds under mild conditions (25-50°C, 2-6 hours) and generally provides high yields (80-95%) of the N-propionyl intermediate [5]. The acylation is favored thermodynamically due to the formation of a strong C-N bond and the elimination of HCl or carboxylic acid.

The subsequent reduction step converts the N-propionyl intermediate to the target N-propyl product. Several reducing agents have been successfully employed for this transformation. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) represents the classical approach, providing quantitative reduction under mild conditions (0-25°C, 2-4 hours) [1]. The reaction proceeds through hydride attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to eliminate aluminum alkoxide and generate the desired N-propyl product.

Borane-tetrahydrofuran complex (BH3·THF) offers an alternative reducing system with enhanced chemoselectivity. This reagent selectively reduces the N-propionyl group while leaving other functional groups intact, making it particularly valuable for complex phenothiazine derivatives bearing additional reducible functionalities [6]. The reaction typically requires 2-8 hours at room temperature and provides yields of 70-85%.

Diborane (B2H6) generated in situ from sodium borohydride and boron trifluoride etherate has also been employed successfully for this reduction. This system offers the advantage of generating the reducing agent under controlled conditions, allowing for precise stoichiometric control and minimizing the risk of over-reduction [1]. The reaction proceeds smoothly at room temperature and typically provides yields of 75-90%.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving synthetic efficiency. The application of microwave irradiation to phenothiazine N-alkylation offers significant advantages including reduced reaction times, enhanced yields, and improved selectivity [1] [8].

Solvent-Free Conditions

Solvent-free microwave-assisted synthesis represents a significant advancement in green chemistry applications for phenothiazine N-alkylation. This approach eliminates the need for organic solvents, reducing environmental impact while often improving reaction efficiency [8].

The solvent-free methodology typically employs solid supports such as silica gel, alumina, or clay minerals to facilitate mixing and heat transfer. Silica gel has proven particularly effective, providing uniform heating and excellent product selectivity. The reaction mixture, consisting of phenothiazine, n-propyl halide, and base, is adsorbed onto the silica gel surface and subjected to microwave irradiation at 100-150°C for 15-60 minutes [8]. This approach typically yields 50-70% of the desired N-propyl product while eliminating solvent-related waste streams.

Alumina serves as an alternative solid support, offering basic properties that can augment the added base system. The alumina surface provides both support for the reactants and additional basic sites that can facilitate deprotonation of phenothiazine. Reaction conditions are typically similar to those employed with silica gel, with temperatures ranging from 100-160°C and reaction times of 20-80 minutes [8]. The alumina-supported system often provides slightly higher yields (55-75%) compared to silica gel, attributed to the inherent basicity of the alumina surface.

Clay minerals, particularly bentonite, represent environmentally friendly solid supports derived from natural sources. The layered structure of bentonite provides an ideal environment for organic reactions, with the interlayer spaces serving as microreactors for the alkylation process. The natural acidity of some clays can be modified by treatment with bases to create optimal conditions for phenothiazine alkylation [8]. Reaction conditions typically involve temperatures of 90-150°C for 40-100 minutes, providing yields of 50-70%.

Time and Yield Optimization

The optimization of microwave-assisted synthesis conditions represents a critical aspect of developing efficient protocols for N-(n-Propyl)-phenothiazine preparation. Systematic studies have revealed the complex interplay between microwave power, temperature, reaction time, and reagent ratios in determining reaction outcomes [1] [8].

Microwave power optimization studies have demonstrated that moderate power levels (300-800 watts) typically provide optimal results for phenothiazine N-alkylation. Higher power levels can lead to localized overheating and decomposition of sensitive substrates, while lower power levels may result in incomplete conversion and extended reaction times [8]. The optimal power level depends on the specific reaction conditions, with solvent-free systems generally requiring lower power (300-600 watts) compared to solution-phase reactions (400-800 watts).

Temperature control represents another crucial parameter in microwave-assisted synthesis. The ability to achieve precise temperature control through microwave irradiation enables optimization of reaction conditions for maximum yield and selectivity. Studies have shown that temperatures in the range of 80-140°C typically provide optimal results for phenothiazine N-alkylation, with higher temperatures leading to increased side reactions and lower temperatures resulting in incomplete conversion [1] [8].

Reaction time optimization reveals that microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating methods. While traditional N-alkylation reactions typically require 2-24 hours, microwave-assisted processes can achieve comparable or superior results in 15-120 minutes [8]. The optimal reaction time depends on the specific conditions employed, with solvent-free systems generally requiring shorter times (15-60 minutes) compared to solution-phase reactions (30-120 minutes).

The relationship between reaction time and yield follows a characteristic pattern, with yields increasing rapidly during the initial stages of the reaction and then plateauing as the reaction approaches completion. Extended reaction times beyond the optimal point can lead to product decomposition and reduced yields, emphasizing the importance of precise timing in microwave-assisted synthesis [8].

Catalytic Enhancements

The incorporation of catalytic systems into microwave-assisted synthesis protocols has provided significant improvements in reaction efficiency and product selectivity. Various catalytic approaches have been developed to enhance the N-alkylation of phenothiazine under microwave conditions [1] [8].

Phase transfer catalysis has proven particularly effective in microwave-assisted systems, enabling efficient reactions between ionic and organic phases. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) serve as phase transfer catalysts, facilitating the transport of phenothiazinide anions from the aqueous phase to the organic phase where alkylation occurs. This approach allows for the use of aqueous base solutions while maintaining efficient contact between reactants. Typical conditions involve 2-10 mol% of phase transfer catalyst, temperatures of 80-120°C, and reaction times of 30-90 minutes, providing yields of 70-85% [8].

Solid acid catalysts have been employed to activate alkyl halides toward nucleophilic attack. Acidic clays, zeolites, and supported metal catalysts can enhance the electrophilicity of n-propyl halides, facilitating nucleophilic substitution by phenothiazinide anions. This approach is particularly valuable for less reactive alkyl chlorides, enabling efficient reactions under milder conditions. Typical loadings of 5-20 mol% of solid acid catalyst are employed, with reaction temperatures of 100-140°C and times of 20-60 minutes [8].

Transition metal catalysts have also been investigated for their ability to promote N-alkylation reactions under microwave conditions. Copper-based catalysts, in particular, have shown promise for facilitating C-N bond formation through alternative mechanistic pathways. These catalysts can promote oxidative addition of alkyl halides followed by reductive elimination to form the desired N-alkyl products. While less commonly employed than other catalytic systems, transition metal catalysis offers potential advantages in terms of substrate scope and functional group tolerance [8].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Green chemistry approaches to N-(n-Propyl)-phenothiazine synthesis focus on minimizing environmental impact while maintaining synthetic efficiency through careful selection of solvents, energy sources, and catalyst systems [9] [10].

Solvent Selection and Reduction

The selection of environmentally benign solvents represents a fundamental aspect of green chemistry in phenothiazine synthesis. Traditional organic solvents such as DMF, DMSO, and toluene, while effective, pose environmental and safety concerns due to their toxicity and disposal requirements [10].

Water-based systems have been developed as environmentally friendly alternatives for phenothiazine N-alkylation. While phenothiazine and n-propyl halides exhibit limited water solubility, the use of surfactants and co-solvents can enable efficient reactions in aqueous media. Sodium dodecyl sulfate (SDS) and other surfactants create micellar environments that solubilize organic substrates while maintaining aqueous reaction conditions. These systems typically operate at 60-100°C for 4-12 hours, providing yields of 45-65% [10]. The reduced yields compared to organic solvents are offset by the environmental benefits and simplified product isolation.

Ionic liquids represent another class of green solvents that have gained attention for phenothiazine synthesis. These molten salts offer unique properties including negligible vapor pressure, high thermal stability, and tunable physicochemical properties. 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) has proven particularly effective for phenothiazine N-alkylation, providing yields of 70-85% under mild conditions (80-120°C, 1-4 hours) [11]. The ionic liquid can be recovered and reused multiple times without significant loss of activity, making this approach economically viable and environmentally sustainable.

Supercritical carbon dioxide (scCO2) represents an advanced green solvent system that combines the benefits of liquid and gas phases. While requiring specialized equipment, scCO2 offers excellent mass transfer properties and can be easily removed from reaction products by simple decompression. Phenothiazine N-alkylation in scCO2 typically requires pressures of 100-200 bar and temperatures of 40-80°C, providing yields of 60-80% in 1-4 hours [10]. The ability to easily separate products from the reaction medium and the non-toxic nature of CO2 make this approach particularly attractive for pharmaceutical applications.

Alternative Energy Sources

The utilization of alternative energy sources represents a key strategy for reducing the environmental impact of chemical synthesis. Several non-conventional energy sources have been successfully applied to phenothiazine N-alkylation reactions [10].

Ultrasonic irradiation offers a mild and energy-efficient alternative to conventional heating methods. The cavitation effects generated by ultrasonic waves create localized high-temperature and high-pressure conditions that can accelerate chemical reactions without the need for bulk heating. Phenothiazine N-alkylation under ultrasonic conditions typically proceeds at 40-80°C for 1-3 hours, providing yields of 70-85% [10]. The mild conditions and reduced energy consumption make this approach particularly attractive for large-scale synthesis.

Photochemical synthesis utilizes light energy to drive chemical reactions, offering the potential for ambient temperature processes and enhanced selectivity. While direct photochemical N-alkylation of phenothiazine is challenging due to the lack of appropriate chromophores, photocatalyzed reactions have been developed using organic photocatalysts. These systems typically operate under visible light irradiation at 25-60°C for 2-8 hours, providing yields of 50-70% [10]. The use of renewable solar energy and mild reaction conditions make photochemical approaches particularly sustainable.

Mechanochemical activation through ball milling represents an emerging approach that eliminates the need for solvents and external heating. The mechanical energy provided by ball milling can activate chemical bonds and facilitate reactions through direct contact between solid reactants. Phenothiazine N-alkylation via mechanochemical methods typically requires 0.5-2 hours of milling at room temperature, providing yields of 55-75% [10]. This approach offers the advantages of solvent-free conditions and reduced energy consumption.

Sustainable Catalyst Systems

The development of sustainable catalyst systems represents a crucial aspect of green chemistry approaches to phenothiazine synthesis. These systems focus on catalyst recyclability, reduced toxicity, and enhanced efficiency [9] [10].

Enzyme-based catalysis offers the ultimate in selectivity and environmental compatibility. While direct enzymatic N-alkylation of phenothiazine is challenging, engineered enzymes and enzyme-inspired systems have been developed for this transformation. Lipase-catalyzed transesterification reactions can be employed to introduce activated alkyl groups that subsequently undergo nucleophilic substitution with phenothiazine. These biocatalytic systems typically operate at 37-50°C for 6-24 hours, providing yields of 40-70% [10]. The mild conditions and high selectivity make enzymatic approaches particularly attractive for pharmaceutical applications.

Recyclable heterogeneous catalysts have been developed to address the limitations of homogeneous systems. Supported catalysts based on silica, alumina, and polymer matrices can be easily separated from reaction products and reused multiple times. These systems combine the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems (easy separation and recyclability). Typical heterogeneous catalysts for phenothiazine N-alkylation include supported bases, phase transfer catalysts, and transition metal complexes [10].

Bio-based catalysts derived from renewable resources represent an emerging area of sustainable catalysis. These systems utilize naturally occurring materials such as chitosan, cellulose, and plant-derived compounds as catalyst supports or active sites. While still in early development stages, bio-based catalysts offer the potential for completely renewable catalyst systems that can be disposed of without environmental impact [10].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15375-48-1

Wikipedia

N-(n-Propyl)-phenothiazine

Dates

Last modified: 08-15-2023

Explore Compound Types